molecular formula C27H38O2 B12091795 Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- CAS No. 2257421-78-4

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)-

Cat. No.: B12091795
CAS No.: 2257421-78-4
M. Wt: 394.6 g/mol
InChI Key: RAJWXTLQYVWAOD-YNHSGCSHSA-N
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Description

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is a synthetic steroidal compound It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- typically involves the modification of the progesterone molecule. One common method involves the introduction of a cyclohexenyl group at the 21st position of the pregnane skeleton. This can be achieved through a series of chemical reactions, including alkylation and cyclization reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- involves its interaction with steroid hormone receptors. It can bind to progesterone receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The natural hormone from which Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is derived.

    Hydrocortisone: Another steroid hormone with anti-inflammatory properties.

    Testosterone: A steroid hormone involved in the development of male secondary sexual characteristics.

Uniqueness

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is unique due to the presence of the cyclohexenyl group at the 21st position, which can confer different chemical and biological properties compared to other similar compounds. This structural modification can influence its binding affinity to receptors and its overall pharmacological profile.

Properties

CAS No.

2257421-78-4

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[2-(cyclohexen-1-yl)acetyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H38O2/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)25(29)16-18-6-4-3-5-7-18/h6,17,21-24H,3-5,7-16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1

InChI Key

RAJWXTLQYVWAOD-YNHSGCSHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CC4=CCCCC4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CC4=CCCCC4)CCC5=CC(=O)CCC35C

Origin of Product

United States

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